2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid
Description
2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a carboxamide derivative of methionine, featuring a brominated aromatic ring at the ortho position of the phenyl group. Its molecular formula is C₁₂H₁₃BrNO₃S, with a molecular weight of 332.21 g/mol .
Properties
IUPAC Name |
2-[(2-bromobenzoyl)amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-18-7-6-10(12(16)17)14-11(15)8-4-2-3-5-9(8)13/h2-5,10H,6-7H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLXHMZMXYSHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid typically involves the reaction of 2-bromobenzoyl chloride with methyl homocysteine under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using larger reactors and more efficient purification techniques to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Phenyl derivative
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in cells . The bromophenyl group may facilitate binding to certain proteins or enzymes, while the formamido and methylsulfanyl groups may modulate the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups
- Bromo (Br) : The ortho-bromo substituent in the target compound is electron-withdrawing, reducing electron density on the phenyl ring. This may enhance stability in oxidative environments but reduce solubility compared to electron-donating groups like methoxy (OCH₃) .
Steric and Positional Effects
- Ortho vs. Para Bromo : The ortho-bromo group introduces steric hindrance near the formamido linkage, which could restrict rotational freedom and alter binding to protein targets compared to the para isomer .
Heterocyclic vs. Aromatic Substituents
Protein Binding Interactions
- BSA Interaction: Carboxamide derivatives like 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) have been studied for their binding to BSA using ultrasonic interferometry. The bulky cyclohexylcarbamoyl group may reduce binding efficiency compared to simpler formamido derivatives like the target compound .
- Acetylated Analogs : N-Acetyl-L-methionine, a related impurity, lacks the aromatic formamido group but retains the methylsulfanyl chain. This structural simplification may reduce target specificity but improve metabolic stability .
Crystallographic and Conformational Studies
- Phthalimide Derivatives: Compounds like (2R)-2-(1,3-dioxoisoindolin-2-yl)-4-(methylsulfanyl)butanoic acid exhibit rigid cyclic imide structures, contrasting with the flexible formamido linkage in the target compound. Such rigidity can influence crystal packing and intermolecular hydrogen bonding .
Research Tools and Methodologies
These tools enable precise determination of substituent effects on molecular conformation and stability.
Biological Activity
2-[(2-Bromophenyl)formamido]-4-(methylsulfanyl)butanoic acid is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, mechanisms of action, and therapeutic potential.
- Molecular Formula : C12H14BrNO3S
- Molecular Weight : 332.22 g/mol
- CAS Number : 1396971-17-7
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory and anticancer agent. Below are key findings from recent research.
Anticancer Activity
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways.
- Case Studies :
- In vitro studies indicated that treatment with this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells.
- A study demonstrated that the compound inhibited tumor growth in xenograft models, suggesting its potential for further development as an anticancer therapeutic agent.
Anti-inflammatory Effects
- Cytokine Modulation : The compound has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Research Findings :
- In animal models of inflammation, administration of the compound resulted in decreased swelling and pain, indicating effective anti-inflammatory properties.
- Histopathological examinations showed reduced infiltration of inflammatory cells in tissues treated with the compound compared to controls.
Data Table: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating mitochondrial membrane potential and promoting the release of cytochrome c.
- Antioxidant Activity : It exhibits antioxidant properties that reduce oxidative stress, contributing to its protective effects against cellular damage.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression and inflammation.
Future Directions
Further research is warranted to explore:
- In vivo efficacy : More comprehensive animal studies to assess the therapeutic potential and safety profile.
- Mechanistic studies : Detailed investigations into the molecular pathways affected by the compound.
- Formulation development : Exploring suitable delivery methods for enhancing bioavailability and effectiveness.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
